5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide
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Overview
Description
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide typically involves multiple steps, starting from commercially available precursorsThe trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential as a fungicide or herbicide due to its unique chemical properties.
Material Science: It is investigated for its use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopropyl-4-(trifluoromethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
4-Bromo-2-(trifluoromethyl)aniline: Lacks the cyclopropyl and amide groups but contains the bromine and trifluoromethyl groups.
Uniqueness
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide is unique due to the combination of its substituents, which confer specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and selective compounds .
Properties
Molecular Formula |
C11H8BrF4NO |
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Molecular Weight |
326.08 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-2-fluoro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H8BrF4NO/c12-8-3-6(10(18)17-5-1-2-5)9(13)4-7(8)11(14,15)16/h3-5H,1-2H2,(H,17,18) |
InChI Key |
RURLBIWUEHTGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)C(F)(F)F)Br |
Origin of Product |
United States |
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